5-bromo-N-butylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-N-butylpyridine-3-sulfonamide is an organic compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a butyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-N-butylpyridine-3-sulfonamide typically involves the following steps:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
5-Bromo-N-butylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-N-butylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-butylpyridine-3-sulfonamide include:
5-Bromo-N-ethylpyridine-3-sulfonamide: This compound has an ethyl group instead of a butyl group, which may affect its chemical and biological properties.
5-Chloro-N-butylpyridine-3-sulfonamide: The chlorine atom at the 5-position can lead to different reactivity and biological activity compared to the bromine atom.
5-Bromo-N-methylpyridine-3-sulfonamide: The presence of a methyl group instead of a butyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-bromo-2-butylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-2-3-4-8-9(15(11,13)14)5-7(10)6-12-8/h5-6H,2-4H2,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKLYZIIOSOQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=N1)Br)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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